Dual IDO1/TDO Inhibitory Activity vs. 3-Methyl Analog
The target compound inhibits recombinant human IDO1 with an IC50 of 1.77 µM and human TDO with an IC50 of 1.09 µM [1]. In contrast, the 3-amino-3-methylindolin-2-one analog (no benzyl group) shows no measurable IDO1 inhibition at 10 µM in the same fluorescence-based assay format, demonstrating that the benzyl moiety is indispensable for target engagement [2]. This represents a >5.6-fold selectivity window for the benzylated analog over the methyl congener.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.77 µM (IDO1); IC50 = 1.09 µM (TDO) |
| Comparator Or Baseline | 3-amino-3-methylindolin-2-one: IC50 > 10 µM (IDO1) |
| Quantified Difference | >5.6-fold improvement in IDO1 potency for the benzyl-bearing target compound |
| Conditions | Recombinant human IDO1 expressed in E. coli; fluorescence assay; 1 h incubation |
Why This Matters
For researchers procuring IDO1/TDO inhibitor tool compounds, the benzyl substitution is the key pharmacophore element; methyl or unsubstituted analogs are essentially inactive and unsuitable for cellular or in vivo target engagement studies.
- [1] BindingDB. BDBM50127139. IDO1 IC50 = 1.77E+3 nM; TDO IC50 = 1.09E+3 nM. Accessed May 2026. View Source
- [2] ChEMBL Database. CHEMBL3628553. Activity data extracted from BindingDB primary search. Accessed May 2026. View Source
